molecular formula C17H15Cl2N3O3 B15019805 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide

2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide

Cat. No.: B15019805
M. Wt: 380.2 g/mol
InChI Key: SNYOBAYRLOIYQV-KEBDBYFISA-N
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Description

1-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE is a complex organic compound characterized by its unique structure, which includes a hydrazinecarbonyl group and a dichlorophenyl moiety

Preparation Methods

The synthesis of 1-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE typically involves the condensation of 2,4-dichlorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other hydrazine derivatives and dichlorophenyl compounds. Compared to these, 1-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties. Similar compounds include:

  • 1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHOXYPHENYL)FORMAMIDE
  • 1-{N’-[(1E)-[1-(2,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE

These compounds share structural similarities but differ in their specific substituents and overall molecular configuration, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C17H15Cl2N3O3

Molecular Weight

380.2 g/mol

IUPAC Name

N'-[(E)-(2,4-dichlorophenyl)methylideneamino]-N-(2-ethoxyphenyl)oxamide

InChI

InChI=1S/C17H15Cl2N3O3/c1-2-25-15-6-4-3-5-14(15)21-16(23)17(24)22-20-10-11-7-8-12(18)9-13(11)19/h3-10H,2H2,1H3,(H,21,23)(H,22,24)/b20-10+

InChI Key

SNYOBAYRLOIYQV-KEBDBYFISA-N

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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